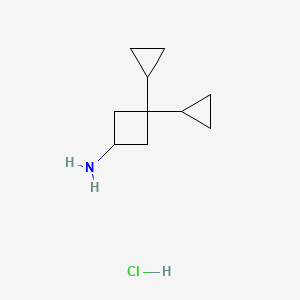
(4-Carbamoyl-2-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Carbamoyl-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains a carbamoyl and a methyl group. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbamoyl-2-methylphenyl)boronic acid typically involves the reaction of 4-carbamoyl-2-methylphenylboronic acid pinacol ester with an appropriate reagent to remove the pinacol protecting group. This process can be carried out under mild conditions, often using a basic solution to facilitate the deprotection step . The reaction conditions are generally mild and functional group tolerant, which is advantageous for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar deprotection techniques. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for various applications. The use of efficient and cost-effective methods is essential to ensure the viability of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Carbamoyl-2-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction is widely used for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(4-Carbamoyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of (4-Carbamoyl-2-methylphenyl)boronic acid in chemical reactions involves the formation of a tetracoordinate boronate intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used . The boronic acid group plays a crucial role in facilitating these reactions by acting as a nucleophile or an electrophile, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenylboronic Acid: Similar structure but lacks the carbamoyl group.
4-(Hydroxymethyl)phenylboronic Acid: Contains a hydroxymethyl group instead of a carbamoyl group.
Uniqueness
(4-Carbamoyl-2-methylphenyl)boronic acid is unique due to the presence of both a carbamoyl and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a versatile reagent in various chemical transformations.
Propiedades
Fórmula molecular |
C8H10BNO3 |
|---|---|
Peso molecular |
178.98 g/mol |
Nombre IUPAC |
(4-carbamoyl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H2,10,11) |
Clave InChI |
XEJSTOBTZOEMSH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C(=O)N)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)

![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)


![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)


![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)


![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
